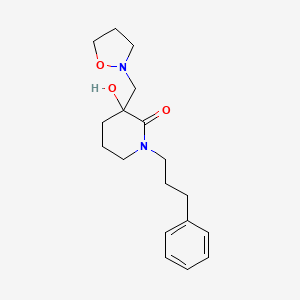
3-Hydroxy-3-(1,2-oxazolidin-2-ylmethyl)-1-(3-phenylpropyl)piperidin-2-one
Übersicht
Beschreibung
3-Hydroxy-3-(1,2-oxazolidin-2-ylmethyl)-1-(3-phenylpropyl)piperidin-2-one is a complex organic compound that features a piperidinone core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(1,2-oxazolidin-2-ylmethyl)-1-(3-phenylpropyl)piperidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylpropyl Group: This step might involve alkylation reactions using phenylpropyl halides.
Attachment of the Oxazolidinylmethyl Group: This can be done through nucleophilic substitution reactions.
Hydroxylation: Introduction of the hydroxyl group can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The piperidinone core can be reduced to form piperidine derivatives.
Substitution: The oxazolidinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible applications in drug development due to its complex structure.
Industry: Could be used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The oxazolidinylmethyl group could play a role in binding interactions, while the piperidinone core might be involved in the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-3-(1,2-oxazolidin-2-ylmethyl)piperidin-2-one: Lacks the phenylpropyl group.
1-(3-Phenylpropyl)piperidin-2-one: Lacks the oxazolidinylmethyl and hydroxyl groups.
Uniqueness
The presence of both the oxazolidinylmethyl and phenylpropyl groups in 3-Hydroxy-3-(1,2-oxazolidin-2-ylmethyl)-1-(3-phenylpropyl)piperidin-2-one makes it unique compared to its simpler analogs
Eigenschaften
IUPAC Name |
3-hydroxy-3-(1,2-oxazolidin-2-ylmethyl)-1-(3-phenylpropyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-17-18(22,15-20-13-6-14-23-20)10-5-12-19(17)11-4-9-16-7-2-1-3-8-16/h1-3,7-8,22H,4-6,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUMKZRBQXNTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CCCC2=CC=CC=C2)(CN3CCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-difluorophenyl)-3-[[4-(methoxymethyl)triazol-1-yl]methyl]piperidine-1-carboxamide](/img/structure/B4527314.png)
![N-ethyl-N-methyl-5-[1-[2-(1-methylimidazol-2-yl)sulfanylacetyl]pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B4527316.png)
![5-methyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B4527324.png)
![2-{4-[(dimethylamino)methyl]phenyl}pyridin-4-amine](/img/structure/B4527325.png)
![4-[4-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B4527329.png)
![3-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B4527330.png)
amino]methyl}-N-(2,6-dimethylphenyl)benzamide](/img/structure/B4527338.png)
![1-(3-{5-[2-(methylthio)ethyl]-4-phenyl-1H-imidazol-1-yl}butyl)-1H-pyrazole](/img/structure/B4527346.png)
![3-methyl-N-[3-(2H-tetrazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B4527353.png)
![N-(3-furylmethyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide](/img/structure/B4527361.png)
![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol](/img/structure/B4527366.png)
![N-[(2-amino-1,3-thiazol-4-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanamide](/img/structure/B4527367.png)
![1-benzyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4527375.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-pyridin-2-ylethanamine](/img/structure/B4527385.png)
